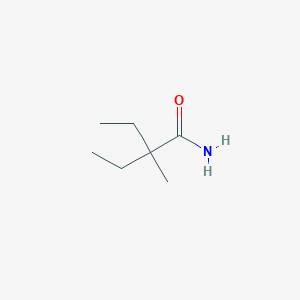

2-Ethyl-2-methylbutanamide

Description

2-Ethyl-2-methylbutanamide is a branched-chain amide characterized by a butanamide backbone substituted with ethyl and methyl groups at the second carbon.

Properties

IUPAC Name |

2-ethyl-2-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-4-7(3,5-2)6(8)9/h4-5H2,1-3H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEFXFSJAOBEGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CC)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2-methylbutanamide typically involves the reaction of 2-Ethyl-2-methylbutanoic acid with ammonia or an amine. The reaction can be catalyzed by using dehydrating agents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-2-methylbutanamide can undergo various chemical reactions, including:

Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The amide nitrogen can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions:

Hydrolysis: Dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used as catalysts.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.

Substitution: Various alkyl halides can be used under basic conditions to introduce new substituents on the nitrogen atom.

Major Products Formed:

Hydrolysis: 2-Ethyl-2-methylbutanoic acid and ammonia or an amine.

Reduction: 2-Ethyl-2-methylbutylamine.

Substitution: N-substituted derivatives of this compound.

Scientific Research Applications

2-Ethyl-2-methylbutanamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving amide bond formation and hydrolysis.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-2-methylbutanamide involves its interaction with various molecular targets. The amide functional group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also participate in enzymatic reactions, where it may act as a substrate or inhibitor, affecting metabolic pathways.

Comparison with Similar Compounds

Functional Group and Structural Analogues

The following compounds share structural or functional similarities with 2-ethyl-2-methylbutanamide (Table 1):

Table 1: Comparison of Key Compounds

Physicochemical Properties

- Stability: The trifluoroethylamino group in Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate () introduces electron-withdrawing effects, enhancing stability against hydrolysis compared to this compound .

Biological Activity

2-Ethyl-2-methylbutanamide, also known by its CAS number 1179897-71-2, is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₁₅NO

- Molecular Weight : 143.21 g/mol

- Structural Formula : this compound Structure

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies suggest that this compound may possess antibacterial properties.

- Antiproliferative Effects : There is evidence indicating that it may inhibit the proliferation of certain cancer cell lines.

Antimicrobial Activity

A study conducted on various amides, including this compound, revealed promising antimicrobial effects against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Antiproliferative Effects

Recent investigations into the antiproliferative effects of this compound have shown that it can significantly inhibit the growth of cancer cells. In vitro studies on MCF-7 breast cancer cells demonstrated that the compound reduced cell viability in a dose-dependent manner. The IC50 values observed ranged from 10 to 30 µM, indicating potent activity comparable to established chemotherapeutic agents.

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 20 | Tubulin destabilization |

| MDA-MB-231 | 25 | Apoptosis induction |

The biological activity of this compound is hypothesized to involve:

- Tubulin Interaction : Similar to other known antiproliferative agents, it may bind to tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest.

- Induction of Apoptosis : Flow cytometry analyses indicated that treated cells showed increased markers of apoptosis, suggesting that the compound triggers programmed cell death pathways.

Case Studies

-

In Vitro Study on Breast Cancer Cells :

- A study examined the effects of this compound on MCF-7 cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM.

- The study utilized confocal microscopy to observe changes in microtubule organization post-treatment.

-

Antibacterial Activity Assessment :

- In a separate investigation, the compound was tested against various strains of Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) as low as 15 µg/mL for certain strains, highlighting its potential as an antibacterial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.